Fosopamine

Description

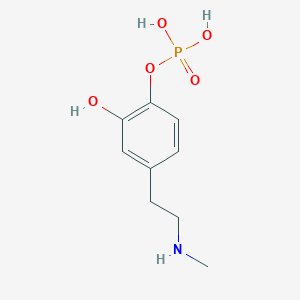

Structure

3D Structure

Properties

IUPAC Name |

[2-hydroxy-4-[2-(methylamino)ethyl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14NO5P/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEGQKBWPSOMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869409 | |

| Record name | 2-Hydroxy-4-[2-(methylamino)ethyl]phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-96-2 | |

| Record name | Fosopamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOSOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Q2Q042YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Elucidation of Fosopamine As a Prodrug

Phosphoester Prodrug Mechanism and Epinine (B195452) (N-Methyldopamine) Release

The core mechanism of Fosopamine involves its conversion into epinine, also known as N-methyldopamine or deoxyepinephrine. wikipedia.orgwikipedia.orgwikipedia.org Epinine is a naturally occurring organic compound structurally related to key neurotransmitters like dopamine (B1211576) and epinephrine, all of which are part of the catecholamine family. wikipedia.org As a prodrug, this compound is designed to leverage the body's metabolic processes to yield this active metabolite.

Enzymatic Pathways Governing Prodrug Activation

The activation of prodrugs, including phosphoesters like this compound, typically relies on enzymatic or chemical cleavage within the biological system. ijpsonline.comresearchgate.net A range of enzymes, such as cytochrome P450 enzymes, esterases, and transferases, are known to facilitate the conversion of prodrugs into their active forms. creative-proteomics.com In the case of bioprecursors, activation can occur through either Phase I or Phase II metabolic enzymes. researchgate.net For phosphate (B84403) esters, while natural substrates are often charged, prodrug strategies frequently utilize non-specific esterases for an initial hydrolysis step, which then may be followed by a chemical decomposition to release the desired drug. nih.gov

Organ-Specific Metabolic Conversion (e.g., Renal Metabolism)

A notable characteristic of this compound's metabolism is its reported selective conversion to epinine within the kidneys. wikipedia.org The kidney is a highly metabolically active organ, exhibiting distinct substrate preferences and metabolic functions. universiteitleiden.nl It plays a crucial role in maintaining homeostasis by processing and excreting metabolic byproducts. thno.org This organ-specific metabolism is a key aspect of this compound's design, aiming to concentrate the active drug at a particular site.

Comparative Biochemical Analysis of this compound with Related Catecholamine Prodrugs

This compound shares its active metabolite, epinine, with other prodrugs, such as ibopamine. wikipedia.orgwikipedia.org Ibopamine is another sympathomimetic prodrug of epinine, which undergoes rapid hydrolysis by esterases found in ocular tissues and aqueous humor to release epinine. wikipedia.org Epinine is recognized as the pharmacologically active component of ibopamine. wikipedia.org

In the broader context of catecholamines, dopamine is a fundamental neurotransmitter and a precursor to norepinephrine (B1679862) and epinephrine. guidetopharmacology.orgfishersci.ca Dobutamine (B195870), a synthetic catecholamine, functions primarily as a beta-1 adrenergic receptor agonist, exerting a cardiac stimulant effect. nih.govnih.govwikipedia.org It is administered as a racemic mixture, with its (+) isomer being a potent beta-1 agonist and alpha-1 antagonist, while the (-) isomer acts as an alpha-1 agonist. wikipedia.org Unlike dopamine, dobutamine is less prone to induce hypertension as it does not inhibit norepinephrine release via dopamine receptors. wikipedia.org

Exploration of Downstream Biochemical Signaling Initiated by Epinine

Epinine acts as a non-selective stimulant of dopamine (DA) receptors, as well as alpha- and beta-adrenoceptors. wikipedia.org Specifically, the stimulation of D2 receptors by epinine has been observed to inhibit noradrenergic and ganglionic neurotransmission. wikipedia.org As the active metabolite of ibopamine, epinine stimulates dopamine receptors and, to a lesser extent, adrenergic receptors, particularly alpha-adrenergic and D1 dopaminergic receptors following its release from ibopamine. wikipedia.org The precise downstream signaling pathways initiated by epinine would involve the activation of these various receptor types, leading to a cascade of intracellular events, similar to how other ligands induce specific phosphorylations on receptors (e.g., EGFR) to activate signal transduction pathways. nih.gov The diverse effects of catecholamines like epinine are attributable to the presence of different receptors and intracellular relay molecules across various cell types, which dictate the specific downstream signal transduction pathways. youtube.com

Advanced Pharmacological Investigations of Fosopamine and Its Active Metabolite

Dopamine (B1211576) Receptor Agonism Research

The pharmacological effects of Fosopamine are attributable to the activity of its active metabolite, dihydrexidine (B1670578). Research has focused on characterizing DHX's interaction with dopamine receptor subtypes to elucidate its mechanism of action.

Dihydrexidine is recognized as a full and potent agonist primarily at the D1-like family of dopamine receptors, which includes the D1 and D5 subtypes. nih.govnih.govresearchgate.net Its affinity for these receptors is significantly higher than for the D2-like receptor family. Initial pharmacological characterizations suggested a high D1:D2 receptor selectivity ratio, which has since been revised to approximately 10 to 12-fold selectivity for the D1 over the D2 receptor. nih.gov

While DHX possesses a notable affinity for the D2 receptor, it exhibits functionally selective signaling at this subtype, meaning it does not produce typical D2 agonist-related behavioral effects. nih.gov The compound has also been reported to have weak affinity for the D3 dopamine receptor and α2-adrenergic receptors. nih.govnih.gov The primary mechanism of action, particularly for its most pronounced physiological effects, is attributed to the activation of D1 and D5 receptors. researchgate.net

The interaction of dihydrexidine with dopamine receptors has been extensively profiled using in vitro ligand binding and functional assays. Radioligand binding studies, often utilizing [3H]SCH23390 to label D1 receptors and [3H]spiperone for D2 receptors, have been instrumental in quantifying the binding affinity of DHX.

Competition assays demonstrated that DHX potently displaces these radioligands. For the active (+)-enantiomer of dihydrexidine, the binding affinity (K₀.₅) at the D1 receptor is approximately 5.6 nM, while its affinity for the D2 receptor is about 87.7 nM. nih.gov Functionally, DHX is a full agonist at the D1 receptor, meaning it can stimulate the receptor to its maximum capacity. In assays measuring the activation of adenylyl cyclase, the (+)-enantiomer of DHX showed an EC₅₀ of 51 nM, demonstrating its high potency in eliciting a cellular response. nih.gov Unlike partial agonists such as SKF38393, which produce a submaximal response, dihydrexidine stimulates cyclic AMP (cAMP) synthesis at levels comparable to or greater than endogenous dopamine. nih.govresearchgate.net

| Parameter | Receptor Subtype | Value | Assay Type |

|---|---|---|---|

| Binding Affinity (K₀.₅) | D1 | 5.6 nM | Radioligand Displacement ([³H]SCH23390) |

| Binding Affinity (K₀.₅) | D2 | 87.7 nM | Radioligand Displacement ([³H]spiperone) |

| Functional Potency (EC₅₀) | D1 | 51 nM | Adenylyl Cyclase Activation |

In Vitro Pharmacological Assay Systems

A variety of in vitro systems have been employed to dissect the pharmacological properties of dihydrexidine, from receptor binding characteristics to its metabolic activation from the prodrug this compound.

To study the interaction of dihydrexidine with specific human dopamine receptor subtypes without interference from other receptors, researchers utilize cell lines such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells. nih.govevitria.com These cells are transfected with the gene encoding a single dopamine receptor subtype (e.g., D1, D2, or D5).

Receptor Binding Assays: In these engineered cell lines, membrane preparations are used for radioligand displacement assays. For instance, the affinity of DHX for the D1 receptor is determined by its ability to compete with a known D1-selective radiolabeled antagonist, such as [3H]SCH23390, for binding to the receptor. nih.govnih.gov The concentration of DHX that inhibits 50% of the specific binding of the radioligand (IC₅₀) is measured to calculate its binding affinity (Ki).

Signaling Assays: The functional consequence of D1 receptor binding by dihydrexidine is most commonly assessed by measuring the accumulation of intracellular cyclic AMP (cAMP). researchgate.net D1 receptors are coupled to the Gαs/olf G-protein, which activates the enzyme adenylyl cyclase to produce cAMP. uni-regensburg.de In cell-based assays, transfected cells are treated with DHX, and the subsequent increase in cAMP levels is quantified, often using bioluminescent or fluorescent methods, to determine the agonist's potency (EC₅₀) and efficacy (Emax). researchgate.net These assays have consistently shown that DHX is a full-efficacy agonist. nih.gov

This compound is designed as a phosphate (B84403) prodrug to improve bioavailability. The metabolic pathway involves the enzymatic cleavage of the phosphate group to release the active drug, dihydrexidine. This bioconversion is primarily carried out by alkaline phosphatases (ALPs), a group of enzymes widely distributed throughout the body, including the liver and blood. wikipedia.orgnih.govclevelandclinic.org

Preclinical In Vivo Pharmacological Research Paradigms

Preclinical studies in animal models have been crucial for demonstrating the therapeutic potential of dihydrexidine. A key research paradigm has been the use of non-human primate models of Parkinson's disease. In these models, the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to selectively destroy dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease and inducing severe parkinsonian symptoms.

In studies involving MPTP-lesioned primates that had become unresponsive to standard treatments like levodopa, administration of dihydrexidine resulted in a dramatic and profound improvement in parkinsonian signs. biorxiv.org The animals showed significant recovery of motor function, including the ability to sit, stand, and feed themselves. To confirm that this therapeutic effect was mediated by D1 receptors, animals were pre-treated with a selective D2 receptor antagonist, remoxipride, before being challenged with dihydrexidine. The D2 antagonist did not block the anti-parkinsonian effects of dihydrexidine, providing strong evidence that the observed benefits were due to its action as a D1 receptor agonist. biorxiv.org These findings were pivotal in establishing D1 receptor activation as a viable therapeutic strategy for Parkinson's disease, even in advanced stages of the condition. researchgate.netbiorxiv.org

Application in Animal Models for Dopaminergic System Investigation

The utility of docarpamine (B1201504) in probing the dopaminergic system has been demonstrated in rodent models of hypertension. A key study investigated the effects of docarpamine in spontaneously hypertensive rats (SHR) and their normotensive counterparts, Wistar-Kyoto (WKY) rats, providing insights into the differential responses mediated by dopamine receptors in these strains. nih.gov

In this research, the intravenous administration of docarpamine led to distinct cardiovascular responses in the two rat strains. In SHRs, the compound induced a gradual decrease in both mean arterial pressure (MAP) and heart rate (HR). nih.gov Conversely, in WKY rats, docarpamine caused an initial increase in MAP and HR, which subsequently returned to baseline levels. nih.gov These differing effects highlight the utility of docarpamine in exploring the altered dopaminergic signaling present in hypertensive states. The study further established that the observed effects in both strains were mediated by D1-like dopamine receptors, as they were blocked by the D1-like antagonist, SCH23390. nih.gov This demonstrates the application of docarpamine as a tool to investigate the involvement of specific dopamine receptor subtypes in cardiovascular regulation within different physiological and pathological contexts.

The research also pointed to a more complex interaction in the normotensive WKY rats, where the pressor and tachycardiac responses involved not only D1-like receptors but also alpha-adrenergic and vasopressin V1 receptors. nih.gov This suggests that docarpamine can be used in animal models to unravel the intricate interplay between the dopaminergic system and other neurohormonal pathways in regulating cardiovascular function.

Table 1: Effect of Intravenous Docarpamine on Mean Arterial Pressure (MAP) in SHR and WKY Rats

| Animal Model | Baseline MAP (mmHg) | MAP Change Post-Docarpamine | Time to Nadir/Peak |

|---|---|---|---|

| SHR | High | Gradual Decrease | 20 minutes (nadir) |

| WKY | Normal | Initial Increase, then return to baseline | 5 minutes (peak) |

Table 2: Effect of Intravenous Docarpamine on Heart Rate (HR) in SHR and WKY Rats

| Animal Model | Baseline HR (bpm) | HR Change Post-Docarpamine | Time to Nadir/Peak |

|---|---|---|---|

| SHR | High | Gradual Decrease | 20 minutes (nadir) |

| WKY | Normal | Initial Increase, then return to baseline | 5 minutes (peak) |

Pharmacodynamic Characterization in Preclinical Species

The pharmacodynamic profile of docarpamine, the active metabolite of this compound, has been characterized in various preclinical species, primarily focusing on its cardiovascular and renal effects. As a dopamine prodrug, docarpamine is designed to release dopamine peripherally. patsnap.compatsnap.com

Pharmacodynamically, the active metabolite dopamine exerts its effects by activating dopamine receptors. patsnap.com In the cardiovascular system, dopamine's actions are dose-dependent. It can stimulate beta-1 adrenergic receptors in the heart, leading to increased cardiac output and myocardial contractility. patsnap.com Furthermore, it acts on dopaminergic receptors within the renal vasculature, which can promote diuresis and natriuresis. patsnap.compatsnap.com

Studies in anesthetized dogs have provided further details on the pharmacodynamic effects of dopamine, which are relevant to understanding the actions of its prodrug, docarpamine. In these models, dopamine was shown to increase cardiac contractility and renal blood flow through renal vasodilation. nih.govnih.gov The vasodepressor activity observed with related compounds has been attributed to the stimulation of DA2, beta, and DA1 receptors. nih.govnih.gov Specifically, the renal vasodilation is mediated by the stimulation of DA1-receptors. nih.govnih.gov

It is a key characteristic of docarpamine that it is peripherally selective and does not cross the blood-brain barrier, meaning it does not exert effects on the central nervous system even at high doses. wikipedia.org This selectivity is due to the N-substitution in its structure, which protects it from first-pass metabolism by monoamine oxidase (MAO) until it is cleaved into dopamine. wikipedia.org

Utility as a Pharmacological Probe in Neuroscience Research

While dopamine is a critical neurotransmitter in the central nervous system and a major focus of neuroscience research, the utility of this compound and its active metabolite docarpamine as pharmacological probes in this specific field is limited by their peripheral selectivity. researchgate.net Docarpamine does not cross the blood-brain barrier and therefore cannot be used to directly study the effects of dopamine receptor activation within the brain. wikipedia.org

Its application as a pharmacological tool is thus confined to investigations of peripheral dopaminergic systems. For instance, it can be used to study the role of peripheral dopamine receptors in regulating cardiovascular function, renal physiology, and other systemic processes without the confounding effects of central nervous system engagement. nih.govpatsnap.com This makes it a useful tool for differentiating between central and peripheral dopaminergic effects in physiological and pathophysiological models.

Chemical Synthesis and Structure Activity Relationship Sar Studies

Methodologies for Fosopamine Chemical Synthesis

The synthesis of this compound, chemically (S)-N-[4-(2-aminoethyl)-2,3-dihydroxyphenyl]methanesulfonamide, involves a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained with high purity. While specific proprietary details of large-scale synthesis may not be publicly available, the general principles of forming the phosphate (B84403) ester and the sulfonamide bond are well-established in organic chemistry.

A plausible synthetic route would likely involve the protection of the reactive catechol and amine functionalities of a dopamine (B1211576) precursor. This would be followed by the introduction of the methanesulfonyl group to the amino group, forming the sulfonamide linkage. The final key step would be the phosphorylation of one of the hydroxyl groups on the catechol ring to yield this compound. Subsequent deprotection steps would be necessary to reveal the final compound.

The stereochemistry of this compound is crucial for its biological activity. The "(S)" designation indicates a specific three-dimensional arrangement of atoms. Achieving this specific stereoisomer requires stereoselective synthesis methods. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to guide the reaction towards the desired stereochemical outcome. For instance, enzymatic resolutions or asymmetric hydrogenation techniques could be employed to introduce the chiral center with high enantiomeric excess. The stereoselective synthesis of catecholamine derivatives is a complex but essential aspect of developing potent and specific therapeutic agents.

Throughout the synthesis of this compound, various intermediates and potential byproducts are formed. The isolation and characterization of these compounds are critical for optimizing the reaction conditions and ensuring the purity of the final product. Techniques such as column chromatography, crystallization, and distillation are employed for purification.

The characterization of these isolated compounds relies on a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. These techniques are indispensable for confirming the identity and purity of the synthetic intermediates and the final this compound product.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are driven by the desire to improve its pharmacokinetic and pharmacodynamic properties. This involves systematically modifying different parts of the this compound molecule, such as the phosphate group, the sulfonamide moiety, or the catecholamine backbone.

For example, altering the nature of the phosphate ester, perhaps by introducing different alkyl or aryl groups, could influence the rate of hydrolysis and the release of active dopamine. Similarly, modifications to the methanesulfonyl group could impact the compound's solubility, stability, and interaction with metabolizing enzymes. The synthesis of these analogues would follow similar chemical principles to that of this compound, with variations in the starting materials and reagents used.

Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues relates to their biological activity. These studies provide crucial insights for the rational design of more effective prodrugs.

This compound's efficacy as a prodrug is contingent on its efficient bioconversion to dopamine in the body. This conversion is typically mediated by enzymes such as alkaline phosphatases that hydrolyze the phosphate ester bond. SAR studies in this area focus on how structural changes affect the rate and extent of this enzymatic hydrolysis.

For instance, the position of the phosphate group on the catechol ring can significantly impact the rate of cleavage. Furthermore, the nature of any substituents on the phosphate group or the catechol ring can either hinder or facilitate enzymatic activity. By synthesizing a series of analogues with systematic structural variations and evaluating their rates of hydrolysis in vitro and in vivo, researchers can build a comprehensive SAR model. This model can then be used to predict the bioconversion characteristics of novel analogues.

| Structural Modification | Predicted Influence on Bioconversion |

| Altering the phosphate ester group (e.g., diethyl phosphate) | May change the rate of enzymatic hydrolysis, potentially leading to a more sustained release of dopamine. |

| Shifting the position of the phosphate group on the catechol ring | Could significantly alter the susceptibility to alkaline phosphatase, thereby affecting the rate of dopamine release. |

| Introducing electron-withdrawing or -donating groups on the catechol ring | May influence the electronic properties of the phosphate ester, potentially impacting the rate of hydrolysis. |

This table presents hypothetical SAR trends for this compound bioconversion based on general principles of prodrug design.

Ultimately, the therapeutic effect of this compound is determined by the interaction of the released dopamine with its target receptors, primarily the D1 and D2 dopamine receptors. SAR studies in this context aim to understand how the structural features of the parent molecule (before bioconversion) and any synthesized analogues might influence their affinity and efficacy at these receptors.

While this compound itself is a prodrug with low affinity for dopamine receptors, any designed analogues that might have intrinsic activity would be carefully studied. Researchers would assess the binding affinity of these compounds to different dopamine receptor subtypes using radioligand binding assays. Functional assays would then be used to determine whether these compounds act as agonists, antagonists, or partial agonists.

Key structural features that are known to be important for dopamine receptor activity include the presence and relative positions of the catechol hydroxyl groups and the nature of the substituent on the amino group. SAR studies on N-substituted dopamine analogues have shown that the size and nature of the N-substituent can significantly influence receptor selectivity and potency. By correlating these structural features with receptor binding data, a detailed SAR profile can be established, guiding the design of future dopaminergic agents with improved therapeutic profiles.

| Compound | Modification from Dopamine | General Dopamine Receptor Activity Trend |

| Dopamine | Parent Compound | Agonist at D1 and D2 receptors |

| N-methyl-dopamine (Epinine) | Methyl group on the amine | Retains agonist activity |

| N-propyl-dopamine | Propyl group on the amine | Can show increased potency at D2 receptors |

| This compound (after bioconversion) | Releases Dopamine | Activity is dependent on the released dopamine |

This table provides a simplified overview of SAR for N-substituted dopamine analogues.

Advanced Analytical and Methodological Frameworks in Fosopamine Research

Chromatographic and Spectroscopic Techniques for Compound Analysis

The precise quantification and characterization of Fosopamine and its metabolites in biological matrices are foundational to understanding its pharmacokinetic profile. This is achieved through a combination of high-resolution chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. A typical Reverse Phase HPLC (RP-HPLC) method would be developed for its ability to separate polar and nonpolar compounds. researchgate.netscienceopen.com The method would be validated according to ICH guidelines, ensuring linearity, precision, accuracy, and robustness. researchgate.net For a compound like this compound, a C18 column is often employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. scienceopen.comsemanticscholar.org Detection is commonly performed using a UV detector at a wavelength determined by the maximal absorbance of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies. nih.govnih.gov This technique is crucial for quantifying low concentrations of this compound and its metabolites in complex biological samples such as plasma and tissue homogenates. nih.gov The method development involves optimizing the chromatographic separation and the mass spectrometric conditions, including the selection of precursor and product ions for multiple reaction monitoring (MRM). rsc.org

Below is a hypothetical data table summarizing typical parameters for an LC-MS/MS method for this compound analysis.

| Parameter | Value |

| LC System | Vanquish Horizon UHPLC |

| Column | Hypersil GOLD Phenyl, 2.1 x 100 mm, 1.9 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | TSQ Quantis Triple Quadrupole MS |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |

| Precursor Ion (m/z) | [Value for this compound] |

| Product Ions (m/z) | [Value 1], [Value 2] |

| Collision Energy (V) | [Optimized Value] |

This table presents hypothetical parameters for illustrative purposes.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for the structural elucidation of this compound and its metabolites. While not used for routine quantification, these methods provide invaluable information on the chemical structure and purity of the synthesized compound.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies

In vitro ADME studies are integral to early drug discovery, providing critical insights into the pharmacokinetic properties of a new chemical entity. wuxiapptec.com These assays predict a drug's behavior in the body, guiding lead optimization and reducing the likelihood of late-stage failures. wuxiapptec.com

Metabolic stability assays are conducted to determine the susceptibility of this compound to biotransformation by drug-metabolizing enzymes. bioivt.com These studies are typically performed using liver subcellular fractions, such as microsomes and S9 fractions, or intact hepatocytes. merckmillipore.comcreative-biolabs.com The primary goal is to measure the rate of disappearance of the parent compound over time to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). merckmillipore.comthermofisher.com

The following table illustrates representative data from a metabolic stability assay of this compound in human liver microsomes.

| Time (min) | This compound Remaining (%) |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This is a hypothetical data set.

From this data, the in vitro half-life can be calculated using the following formula: t½ = 0.693 / k where k is the elimination rate constant determined from the slope of the natural log of the percent remaining versus time. The intrinsic clearance is then calculated as: CLint (mL/min/mg protein) = (0.693 / t½) / (mg protein/mL) pharmaron.com

Understanding the potential of this compound to inhibit or induce drug-metabolizing enzymes is crucial for predicting drug-drug interactions (DDIs).

Enzyme Inhibition: Assays are conducted to determine if this compound can inhibit the activity of major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov This is typically done by co-incubating this compound with human liver microsomes and a probe substrate specific for each CYP isoform. The inhibitory potential is quantified by the IC50 value, which is the concentration of this compound that causes 50% inhibition of the probe substrate's metabolism.

Enzyme Induction: Studies are performed to assess whether this compound can increase the expression of drug-metabolizing enzymes. This is often evaluated using primary human hepatocytes. The cells are treated with this compound for a period of time, and then the mRNA levels and/or the activity of specific CYP enzymes are measured. An increase in enzyme expression or activity indicates an induction potential.

The table below provides a hypothetical summary of the enzyme inhibition potential of this compound.

| CYP Isoform | Probe Substrate | IC50 (µM) |

| CYP1A2 | Phenacetin | > 50 |

| CYP2C9 | Diclofenac | > 50 |

| CYP2C19 | S-Mephenytoin | 25 |

| CYP2D6 | Dextromethorphan | > 50 |

| CYP3A4 | Midazolam | 15 |

This table contains hypothetical data.

Implementation of Systems Biology Approaches for Comprehensive Pathway Analysis

Systems biology offers a holistic approach to understanding the complex interactions of a drug within a biological system. By integrating data from various 'omics' disciplines (genomics, transcriptomics, proteomics, and metabolomics), researchers can construct comprehensive models of the pathways affected by this compound. mdpi.com

For a dopamine (B1211576) prodrug like this compound, a systems biology approach could be used to:

Identify novel targets: By analyzing global changes in gene and protein expression in response to this compound, new therapeutic targets or off-target effects can be identified.

Elucidate mechanisms of action: Integrating multi-omics data can provide a more complete picture of the signaling cascades and metabolic pathways modulated by this compound and its active metabolite, dopamine.

Discover biomarkers: Systems-level analysis can help in the identification of biomarkers that predict therapeutic response or potential adverse effects.

This approach moves beyond a single-target perspective to a network-based understanding of drug action, which is particularly valuable for complex neurological disorders.

Application of Evidence Synthesis in Preclinical Pharmaceutical Research

A systematic review of preclinical data for a compound like this compound would follow a rigorous and transparent methodology to minimize bias. radboudumc.nl The key steps include:

Formulation of a clear research question: This is often framed using the PICO (Population, Intervention, Comparison, Outcome) criteria. clievi.com

Development of a protocol: The protocol outlines the entire review process, including search strategies, inclusion and exclusion criteria, and methods for data extraction and analysis. nih.gov

Comprehensive literature search: A systematic search of multiple databases is conducted to identify all relevant studies.

Study selection: Two independent reviewers screen the search results to identify studies that meet the predefined inclusion criteria.

Data extraction: Data from the included studies is extracted using a standardized form.

Risk of bias assessment: The quality of the included studies is critically appraised using tools like the SYRCLE (Systematic Review Centre for Laboratory animal Experimentation) risk of bias tool. clievi.com

Data synthesis: The findings from the individual studies are synthesized, which may involve a meta-analysis if the studies are sufficiently homogeneous.

By systematically evaluating the existing preclinical evidence, researchers can make more informed decisions about the development pathway for this compound. ed.ac.ukiplesp.fr

Quantitative Meta-Analysis Techniques for Preclinical Study Outcomes

A critical aspect of meta-analysis is the assessment of heterogeneity, which refers to the variation in study outcomes between different studies. ru.nl This variability can arise from differences in study design, animal models, or other experimental conditions. Understanding and accounting for heterogeneity is crucial for the correct interpretation of the meta-analysis results.

Detailed Research Findings

To illustrate the application of quantitative meta-analysis in this compound research, consider a hypothetical scenario where multiple preclinical studies have investigated its effect on a specific biomarker, such as dopamine receptor occupancy. The findings from these individual studies can be systematically compiled and analyzed.

Below is an interactive data table summarizing the characteristics of these hypothetical preclinical studies.

| Study ID | Animal Model | Key Outcome Measure | Result (Effect Size) |

| Study A | Sprague-Dawley Rat | Striatal D2 Receptor Occupancy (%) | 25 |

| Study B | C57BL/6 Mouse | Nucleus Accumbens D2 Receptor Occupancy (%) | 30 |

| Study C | Sprague-Dawley Rat | Prefrontal Cortex D2 Receptor Occupancy (%) | 22 |

| Study D | Wistar Rat | Striatal D2 Receptor Occupancy (%) | 28 |

| Study E | C57BL/6 Mouse | Striatal D2 Receptor Occupancy (%) | 35 |

Following the aggregation of data from individual studies, a meta-analysis would be performed to calculate a pooled estimate of the effect of this compound on the selected outcome. The results of such a hypothetical meta-analysis are presented in the table below, which includes the pooled effect size and a measure of heterogeneity.

| Outcome Measure | Number of Studies | Pooled Effect Size (95% CI) | Heterogeneity (I²) |

| Striatal D2 Receptor Occupancy (%) | 3 | 29.3 (24.5 - 34.1) | 45% |

| Nucleus Accumbens D2 Receptor Occupancy (%) | 1 | 30.0 (N/A) | N/A |

| Prefrontal Cortex D2 Receptor Occupancy (%) | 1 | 22.0 (N/A) | N/A |

This quantitative synthesis provides a more consolidated and statistically powerful estimate of this compound's effect on dopamine receptor occupancy than could be obtained from any single study. The measure of heterogeneity (I²) indicates the percentage of variation across studies that is due to genuine differences rather than chance. A moderate level of heterogeneity, as illustrated above, would prompt further investigation into the sources of variation between studies.

Theoretical and Conceptual Implications from Fosopamine Research

Contributions to Prodrug Design and Delivery Principles

The investigation into fosopamine has provided significant contributions to the principles of prodrug design, particularly concerning the challenge of delivering neurotransmitters to the central nervous system (CNS). The primary obstacle for the direct administration of dopamine (B1211576) is its inability to cross the blood-brain barrier (BBB), a selective interface that protects the brain from most water-soluble molecules and systemic substances. nih.govsemanticscholar.org This limitation necessitates a strategic chemical modification to facilitate brain penetration, a classic application for the prodrug approach.

This compound exemplifies the "phosphate ester" prodrug strategy. This design principle involves masking a hydroxyl group on a parent drug molecule with a phosphate (B84403) group. This modification serves several key purposes:

Increased Hydrophilicity : The addition of a phosphate moiety significantly increases the water solubility of the parent compound. This can be advantageous for creating aqueous formulations for administration.

Enzymatic Bioactivation : The design relies on endogenous enzymes, specifically alkaline phosphatases, which are ubiquitous in the body, to cleave the phosphate ester bond. snv63.ru This enzymatic action releases the active parent drug, in this case, dopamine, at the desired site of action.

The development of this compound and similar phosphate prodrugs has reinforced the concept that leveraging the body's natural enzymatic machinery is a highly effective method for targeted drug release. snv63.ru This approach stands as a cornerstone of modern prodrug design, demonstrating how polar molecules like dopamine can be chemically shielded to overcome physiological barriers and be efficiently unmasked in vivo to exert their pharmacological effects. semanticscholar.orgnih.gov

Insights into Dopaminergic Neurotransmission and Receptor Biology

Research involving this compound serves to deepen the understanding of dopaminergic neurotransmission by providing a method to stimulate dopamine receptors in vivo and observe the resulting physiological and behavioral outcomes. As a prodrug, this compound's ultimate mechanism of action is the release of dopamine, which then interacts with its specific G-protein coupled receptors (GPCRs). nih.gov These receptors are broadly classified into two main families: D1-like and D2-like.

D1-like Receptors (D1 and D5) : These receptors are typically coupled to a stimulatory G-protein (Gs). Upon activation, they stimulate the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). nih.govnih.gov This pathway is generally associated with excitatory neuronal effects. The D1 receptor is the most abundant dopamine receptor subtype in the central nervous system. nih.gov

D2-like Receptors (D2, D3, and D4) : These receptors are coupled to an inhibitory G-protein (Gi). Their activation inhibits adenylyl cyclase, thereby decreasing cAMP levels. nih.govnih.gov This action is typically associated with inhibitory neuronal effects. D2 receptors also exist as presynaptic autoreceptors, which function to inhibit the further release of dopamine from the neuron. tg.org.au

By administering this compound in preclinical models, researchers can study the integrated effects of activating both D1- and D2-like receptor pathways. For example, studies have shown that stimulation of D1 receptors in the dorsal striatum leads to an increase in the expression of immediate early genes like c-fos, a marker of neuronal activity, predominantly in neurons that project to the midbrain. nih.gov Conversely, blocking D2 receptors can also increase c-fos expression. nih.gov The use of agents like this compound allows for a more holistic examination of these complex interactions, revealing how the balance of signaling through these distinct receptor families modulates neuronal circuits and ultimately influences functions such as motor control, motivation, and learning. nih.govnih.gov

| Receptor Family | Subtypes | Primary Signaling Mechanism | Key Associated Functions |

|---|---|---|---|

| D1-like | D1, D5 | Gs-coupled: Activates adenylyl cyclase, increasing cAMP. nih.govnih.gov | Memory, attention, impulse control, locomotion, reward system. nih.gov |

| D2-like | D2, D3, D4 | Gi-coupled: Inhibits adenylyl cyclase, decreasing cAMP. nih.govnih.gov | Locomotion, learning, sleep, cognition, attention. nih.gov |

Evolution of Preclinical Pharmacological Research Methodologies

The preclinical evaluation of this compound is emblematic of the multi-tiered methodologies required to characterize CNS-acting drugs. The journey from compound synthesis to potential clinical application necessitates a combination of in vitro and in vivo models to establish a comprehensive pharmacological profile. The study of dopaminergic prodrugs has contributed to the refinement of these research strategies.

In Vitro Characterization : The initial stages involve assessing the fundamental properties of the prodrug and its active metabolite. For this compound, this includes enzymatic stability assays using tissue homogenates (e.g., rat brain homogenate) to confirm its conversion to dopamine and to determine the rate of this conversion. nih.gov Furthermore, receptor binding assays are employed to confirm that the released dopamine interacts with its target receptors (D1, D2, etc.) with the expected affinity and selectivity.

In Vivo Animal Models : To study the effects of this compound in a complex biological system, researchers rely on various animal models. A critical methodology in dopamine research is the use of neurotoxin-induced lesion models. For instance, unilateral lesioning of the nigrostriatal dopamine pathway in rats can be achieved using toxins. This creates an animal model of dopamine depletion, akin to Parkinson's disease, where the restorative effects of dopamine-replacement therapies can be rigorously tested. researchgate.net

Behavioral and Molecular Endpoints : The efficacy of a compound like this compound in these animal models is quantified through a battery of behavioral tests. These can include assessments of motor activity, stereotypy (repetitive behaviors), and more complex cognitive tasks. tg.org.au On a molecular level, the impact of the drug on the brain is often measured by examining changes in gene expression. Techniques like in situ hybridization histochemistry allow for the quantification of messenger RNA (mRNA) for immediate early genes such as c-fos or zif268, which serve as markers for neuronal activation in specific brain regions following receptor stimulation. researchgate.net

The comprehensive preclinical assessment of this compound, integrating chemical stability studies, enzymatic conversion rates, receptor binding profiles, neurotoxin-based disease models, and detailed behavioral and molecular analyses, showcases the evolution of pharmacological research. This integrated approach is essential for building a robust data package to justify and inform subsequent clinical development.

| Methodology | Model/System | Primary Endpoint/Purpose |

|---|---|---|

| Enzymatic Stability Assay | Tissue homogenates (e.g., brain, plasma) | Confirm conversion of prodrug to active drug; determine conversion rate (t1/2). nih.gov |

| Receptor Binding Assay | Cell lines expressing specific dopamine receptor subtypes | Determine the binding affinity and selectivity of the active metabolite (dopamine) for its targets. |

| Neurotoxin Lesion Model | Rodents (rats, mice) with induced dopamine depletion | Simulate a disease state (e.g., Parkinsonism) to test therapeutic efficacy. researchgate.net |

| Behavioral Pharmacology | Animal models | Quantify functional outcomes (e.g., motor activity, rotational behavior, cognitive performance). |

| In Situ Hybridization | Brain tissue slices from treated animals | Measure drug-induced changes in gene expression (e.g., c-fos) in specific brain regions. researchgate.net |

Prospective Research Trajectories and Unexplored Academic Questions

Elucidation of Epinine's Comprehensive Pharmacological Spectrum

Fosopamine is a prodrug that is converted in the body to its active metabolite, epinine (B195452) (N-methyldopamine). While the primary dopaminergic activity of epinine is well-recognized, a complete picture of its pharmacological effects across various receptor systems remains to be fully elucidated. Future research should focus on a systematic and comprehensive characterization of epinine's receptor binding profile and functional activity.

Epinine, like dopamine (B1211576), exhibits a complex pharmacology that is dose-dependent. At lower concentrations, it primarily stimulates dopamine D1 receptors in renal, mesenteric, cerebral, and coronary vascular beds, leading to vasodilation. youtube.com At intermediate doses, it activates beta-1 adrenergic receptors in the heart, resulting in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. youtube.com At higher doses, the predominant effect is the stimulation of alpha-adrenergic receptors, causing vasoconstriction and an increase in systemic vascular resistance. youtube.com

Studies have shown that epinine stimulates both postjunctional vascular alpha-1 and alpha-2 adrenoceptors to produce vasoconstriction. nih.gov This is in contrast to some other dopamine analogs, which may show more selectivity for one subtype. Furthermore, epinine has the capacity to stimulate beta-2 adrenoceptors, which can lead to vasodilation and partially offset the alpha-receptor mediated vasoconstriction. nih.gov This dual action on alpha and beta receptors contributes to its complex hemodynamic profile. A thorough investigation into the receptor binding affinities and functional potencies of epinine at a wide array of G-protein coupled receptors (GPCRs) and other potential targets is warranted.

Table 1: Adrenergic Receptor Activity of Epinine

| Receptor Subtype | Effect of Epinine Stimulation | Consequence |

|---|---|---|

| Alpha-1 Adrenoceptor | Agonist | Vasoconstriction nih.gov |

| Alpha-2 Adrenoceptor | Agonist | Vasoconstriction nih.gov |

| Beta-1 Adrenoceptor | Agonist | Increased heart rate and contractility youtube.com |

Unexplored questions include the potential for epinine to interact with other neurotransmitter systems, its activity at different dopamine receptor subtypes beyond D1 and D2, and its potential for biased agonism, where it preferentially activates certain signaling pathways downstream of a receptor. Understanding these aspects will be crucial for predicting the full range of its therapeutic effects and potential side effects.

Identification and Validation of Novel Molecular and Cellular Targets for this compound Derivatives

Beyond the established dopaminergic and adrenergic receptors, it is conceivable that this compound derivatives could interact with novel molecular and cellular targets. The identification and validation of these targets are critical for discovering new therapeutic applications and understanding off-target effects.

The process of target validation involves two complementary approaches: "chemical" and "genetic". nih.gov The chemical approach uses small molecule inhibitors to modulate the function of a target, while the genetic approach, often considered the most definitive method, involves techniques like gene knockout to determine if a target is essential. nih.gov

Future research should employ a combination of these strategies to explore the molecular landscape for this compound derivatives. High-throughput screening of this compound analogs against diverse panels of receptors, enzymes, and ion channels could reveal unexpected interactions. Techniques such as thermal proteome profiling can identify which proteins are stabilized by binding to a compound, indicating a direct interaction. nih.gov Once a potential new target is identified, genetic methods can be used to validate its role in the observed cellular or physiological effects of the compound. nih.gov

A key area of inquiry is the potential for this compound derivatives to target enzymes involved in cellular signaling pathways or transporters responsible for neurotransmitter uptake. nih.gov For instance, investigating their effects on enzymes like catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO), which are involved in dopamine metabolism, could yield important insights. youtube.com The validation of any new targets will be crucial for guiding the development of more selective and effective second-generation this compound-based therapeutics.

Advanced Computational Modeling and Simulation for Prodrug Optimization and De Novo Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the potential to accelerate the design and optimization of prodrugs like this compound. longdom.org These in silico techniques can provide deep insights into the molecular interactions that govern a prodrug's properties, from its chemical stability to its enzymatic activation. nih.gov

Advanced computational approaches can be used to optimize existing this compound derivatives and for the de novo design of entirely new dopamine prodrugs. nih.govethz.ch Techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to predict the rate of cleavage of the prodrug to release the active drug, a critical parameter for ensuring a desired pharmacokinetic profile. alquds.edu By modeling the transition states of the cleavage reaction, researchers can design linkers that release dopamine or epinine at a controlled rate. researchgate.net

Computational simulations are also vital for predicting how a prodrug will interact with its activating enzyme. nih.gov Molecular docking and molecular dynamics (MD) simulations can model the binding of a this compound derivative to enzymes like alkaline phosphatase, revealing the structural requirements for efficient enzymatic processing. mdpi.com This information is invaluable for designing prodrugs with improved activation kinetics and specificity.

Furthermore, computational methods can be used for de novo design, which involves creating novel molecular structures from scratch. ethz.ch By combining ligand-based and receptor-based approaches with artificial intelligence and machine learning, it is possible to generate new prodrug candidates with desired physicochemical properties, such as improved solubility, membrane permeability, and bioavailability. nih.govethz.ch This approach can lead to the discovery of innovative dopamine prodrugs that overcome the limitations of current therapies. nih.gov

Table 2: Computational Approaches in this compound Prodrug Design

| Computational Technique | Application in Prodrug Design |

|---|---|

| Density Functional Theory (DFT) | Predicts the rate of intramolecular cleavage and drug release. alquds.edu |

| Molecular Mechanics (MM) | Calculates strain energies of intermediates to predict reaction rates. alquds.edu |

| Molecular Docking | Simulates the binding of the prodrug to activating enzymes. mdpi.com |

| Molecular Dynamics (MD) Simulations | Models the dynamic behavior of the prodrug-enzyme complex. mdpi.com |

Interdisciplinary Research Integrating Chemical Biology, Systems Pharmacology, and Computational Chemistry

Addressing the remaining questions surrounding this compound and its derivatives will require a highly interdisciplinary approach. The integration of chemical biology, systems pharmacology, and computational chemistry is essential for building a holistic understanding of how these compounds function in complex biological systems. stanford.edu

Chemical biology provides the tools to synthesize novel this compound derivatives and chemical probes to study their interactions with biological systems. youtube.com These tools are crucial for exploring the structure-activity relationships of these compounds and for identifying their molecular targets.

Systems pharmacology aims to understand the effects of drugs on entire biological systems, from the molecular level to the whole organism. cityofhope.org By integrating experimental data with computational models, systems pharmacology can help to predict the emergent behaviors of complex biological networks in response to a drug. stanford.edu This approach is particularly valuable for understanding the multifaceted effects of a compound like epinine, which acts on multiple receptor systems.

Computational chemistry, as discussed previously, provides the theoretical framework and computational tools to model and predict the behavior of molecules. longdom.org When integrated with experimental data from chemical biology and systems pharmacology, computational models can be used to generate and test new hypotheses, guide the design of new experiments, and accelerate the development of new therapies. labmanager.com

A collaborative research environment that fosters interactions between chemists, biologists, pharmacologists, and computational scientists will be essential for driving future innovation in the field of dopamine prodrugs. stanford.edu By combining their diverse expertise and perspectives, these interdisciplinary teams can deconstruct the complex biology surrounding this compound and translate these fundamental discoveries into new and improved treatments. stanford.edu

Q & A

Q. What are the established synthesis protocols for Fosopamine, and how can researchers validate purity and structural integrity?

- Methodological Answer : this compound synthesis typically follows multi-step organic reactions (e.g., nucleophilic substitution, catalytic hydrogenation). To validate purity, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Ensure spectral data align with published reference values .

Q. What in vitro and in vivo models are commonly used to assess this compound’s pharmacological activity?

- Methodological Answer :

- In vitro : Receptor binding assays (e.g., dopamine D2/D3 receptors) using radioligands like [³H]spiperone. Measure IC₅₀ values via competitive displacement curves.

- In vivo : Rodent models (e.g., induced-hyperprolactinemia rats) to evaluate dose-dependent prolactin suppression. Use ELISA for serum prolactin quantification and ANOVA for statistical significance (p < 0.05) .

Q. How do researchers address discrepancies in this compound’s reported receptor affinity across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or ligand purity. Standardize protocols using guidelines from the International Union of Basic and Clinical Pharmacology (IUPHAR). Perform meta-analyses of published Ki values and assess heterogeneity via Cochrane’s Q-test .

Advanced Research Questions

Q. How to design a robust dose-response study for this compound’s cognitive-enhancing effects while controlling for confounding variables?

- Methodological Answer :

- Design : Randomized, double-blind, placebo-controlled trial with stratified sampling (e.g., age, baseline cognitive scores).

- Variables : Primary endpoint = change in working memory (assessed via N-back test); secondary endpoints = serum this compound levels (LC-MS/MS).

- Confounders : Control for circadian rhythm (standardize testing times) and diet (caffeine restriction). Use mixed-effects models to adjust for inter-subject variability .

Q. What statistical approaches resolve contradictions between this compound’s efficacy in preclinical vs. clinical studies?

- Methodological Answer : Apply translational failure analysis:

Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across species using allometric scaling.

Evaluate interspecies differences in receptor isoform expression (qPCR/Western blot).

Use Bayesian hierarchical models to integrate preclinical/clinical data and identify predictive biomarkers .

Q. How to optimize this compound’s pharmacokinetic profile for CNS penetration without increasing off-target effects?

- Methodological Answer :

- Strategies : Modify logP via prodrug design (e.g., ester prodrugs to enhance blood-brain barrier permeability).

- Assessment : In silico modeling (e.g., Molecular Operating Environment’s QikProp) to predict CNS penetration (PSA < 90 Ų, logBB > -1). Validate with in situ brain perfusion assays in rodents .

Methodological Frameworks

Q. Which frameworks (e.g., FINERMAPS, PICO) guide hypothesis-driven this compound research?

- Answer :

- FINERMAPS : Ensure questions are Feasible (e.g., access to transgenic models), Novel (e.g., unexplored receptor crosstalk), Ethical (IACUC-approved protocols), and Relevant (translational potential for neuropsychiatric disorders).

- PICO : Define Population (e.g., Parkinson’s patients), Intervention (this compound 10 mg/day), Comparison (levodopa), Outcome (UPDRS score change) .

Data Presentation Guidelines

| Parameter | Analytical Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC-UV | ≥98% (area normalization) | |

| Receptor Binding | Radioligand Assay | IC₅₀ < 100 nM | |

| Cognitive Efficacy | N-back Test | ΔScore ≥ 15% (vs. placebo) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.